molecular formula C16H12N2O3 B1664428 Tyrphostin B48 CAS No. 133550-35-3

Tyrphostin B48

Cat. No.: B1664428
CAS No.: 133550-35-3
M. Wt: 280.28 g/mol
InChI Key: HKHOVJYOELRGMV-XYOKQWHBSA-N
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Description

Tyrphostin B48 is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It is known for its ability to inhibit the activity of tyrosine kinases, which are enzymes responsible for the phosphorylation of tyrosine residues in proteins. This inhibition can affect various cellular processes, including cell growth, differentiation, and metabolism. This compound has been studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases involving abnormal tyrosine kinase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyrphostin B48 involves several steps, starting with the preparation of the core structure, which is a benzylidene-cyanoacetamide derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Industrial methods also incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Tyrphostin B48 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cancer Therapy

Tyrphostin B48 has been extensively studied for its potential in cancer treatment due to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism : It inhibits multiple receptor tyrosine kinases, including those involved in the signaling pathways of growth factors like EGF (epidermal growth factor) .
  • Case Studies :
    • In vitro studies have demonstrated that this compound can suppress the activation of the Aryl Hydrocarbon Receptor (AhR), which is implicated in tumor progression .
    • It has shown efficacy in inhibiting c-Kit signaling, leading to apoptosis in specific cancer models .

Neuroprotection

Research indicates that this compound may protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases.

  • Applications : Studies have focused on its protective effects against neuronal damage and its role in modulating insulin release from pancreatic cells .
  • Mechanism : By inhibiting tyrosine kinases, it alters signaling pathways related to cell survival and apoptosis, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Immunology

This compound is being investigated for its role in autoimmune diseases such as Multiple Sclerosis (MS).

  • Target : Bruton’s tyrosine kinase (BTK), a critical molecule in B-cell signaling, is a primary target for this compound .
  • Research Findings : Animal models have shown that inhibiting BTK can reduce inflammatory responses associated with MS, suggesting that this compound could be developed into a therapeutic agent for managing this condition .

Comparative Analysis with Other Tyrosine Kinase Inhibitors

CompoundTarget KinasePrimary ApplicationUnique Feature
This compoundMultiple receptor tyrosine kinasesCancer therapy, neuroprotectionBroad-spectrum inhibition
Tyrphostin A25Epidermal growth factor receptorCancer researchSpecificity towards EGF receptor
GenisteinVarious kinasesCancer researchNatural compound with antioxidant properties

Mechanism of Action

Tyrphostin B48 exerts its effects by inhibiting the activity of tyrosine kinases. It binds to the active site of the enzyme, preventing the phosphorylation of tyrosine residues in target proteins. This inhibition disrupts various signaling pathways involved in cell growth, differentiation, and metabolism. The molecular targets of this compound include the aryl hydrocarbon receptor (AhR) and heat shock protein 90 (HSP90), which play crucial roles in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tyrphostin B48

This compound is unique due to its specific structure and the presence of hydroxyl groups on the aromatic ring, which contribute to its inhibitory activity. Its ability to inhibit the nuclear localization of the aryl hydrocarbon receptor induced by dioxin distinguishes it from other tyrosine kinase inhibitors .

Biological Activity

Tyrphostin B48 is a synthetic compound classified as a tyrosine kinase inhibitor (TKI) that has garnered attention for its diverse biological activities, particularly in cancer therapy and neuroprotection. This article explores the mechanisms of action, applications, and research findings related to this compound, supported by data tables and case studies.

This compound functions by binding to the ATP-binding pocket of various receptor tyrosine kinases, inhibiting their activity and thus preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts critical signaling pathways involved in cell proliferation, differentiation, and survival.

Key Mechanisms :

  • Inhibition of Tyrosine Kinase Activity : this compound effectively inhibits the activation of the Aryl Hydrocarbon Receptor (AhR), which is implicated in various cellular responses to xenobiotics and plays a role in cancer progression .
  • Protection Against Oxidative Stress : Research indicates that this compound can protect neuronal cells from oxidative stress by modulating glutathione (GSH) metabolism and other cellular defense mechanisms .

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Effects :
    • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including HeLa and SW480 cells .
    • Induction of Apoptosis : It has been observed to induce programmed cell death in cancer cells, making it a candidate for therapeutic applications in oncology.
  • Neuroprotective Properties :
    • This compound has demonstrated protective effects on neuronal cells, suggesting potential applications in neurodegenerative diseases .
  • Modulation of Insulin Signaling :
    • The compound has been shown to alter insulin signaling pathways in pancreatic cells, which could have implications for diabetes treatment.

Case Studies

  • Study on AhR Activation : In human Caco-2 cells, this compound inhibited the transcriptional activation of AhR induced by TCDD (a potent environmental toxin). This study highlighted its potential role in mitigating toxic responses at the cellular level .
  • Neuroprotection Research : A study demonstrated that this compound protects neuronal cells from oxidative damage through multiple mechanisms, including altering cellular redox states and enhancing antioxidant defenses .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other tyrphostins:

CompoundTarget KinasePrimary ApplicationUnique Feature
This compoundMultiple receptor tyrosine kinasesCancer therapy, neuroprotectionBroad-spectrum inhibition
Tyrphostin A25Epidermal growth factor receptorCancer researchSpecificity towards EGF receptor
GenisteinVarious kinasesCancer researchNatural compound with antioxidant properties

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Tyrphostin B48 in inhibiting EGFR signaling, and how can this be experimentally validated?

this compound selectively inhibits epidermal growth factor receptor (EGFR) tyrosine kinase activity by blocking autophosphorylation, with an IC50 of 0.7 μM for EGFR . To validate this mechanism, researchers should:

  • Perform in vitro kinase assays using purified EGFR or cell lysates.
  • Measure autophosphorylation levels via Western blotting with anti-phosphotyrosine antibodies.
  • Compare inhibition efficacy with structurally related tyrphostins (e.g., B46, B66) to assess specificity .
  • Include positive controls (e.g., AG1478) and negative controls (DMSO vehicle) to rule off-target effects .

Q. What experimental approaches are recommended for determining the IC50 of this compound in kinase inhibition assays?

  • Use ATP-stimulated DNA synthesis assays (e.g., [³H]-thymidine incorporation) in vascular smooth muscle cells or cancer cell lines, as described in .
  • Generate dose-response curves with this compound concentrations spanning 0.1–100 μM.
  • Calculate IC50 using nonlinear regression models (e.g., GraphPad Prism).
  • Validate results with orthogonal methods like ELISA-based phosphorylation quantification .

Q. Which downstream signaling pathways are most sensitive to this compound-mediated EGFR inhibition?

this compound suppresses:

  • EGF-dependent DNA synthesis via Cdk2 inhibition .
  • PI3K/Akt signaling , as shown by its synergy with LY294002 (PI3K inhibitor) in reducing angiotensin II-induced contractions .
  • MAPK/ERK activation , though cross-talk with PDGF-R (IC50 = 6 μM) may require co-treatment with selective PDGFR inhibitors to isolate EGFR effects .

Advanced Research Questions

Q. How should researchers design experiments to differentiate this compound’s effects on EGFR versus non-receptor tyrosine kinases (e.g., Src)?

  • Kinase profiling panels : Screen this compound against recombinant kinases (e.g., Src, JAK2) to rule out off-target inhibition.
  • Genetic knockdown : Compare effects in EGFR-knockout vs. wild-type cells.
  • Time-course assays : EGFR inhibition typically occurs within minutes, while non-receptor kinase effects may manifest later .
  • Use selective inhibitors : Co-treat with PP2 (Src inhibitor) to isolate EGFR-specific phenotypes .

Q. What methodological considerations are critical when combining this compound with PI3K inhibitors in pathway analysis studies?

  • Dose optimization : Use sub-IC50 concentrations to avoid additive cytotoxicity (e.g., 5 μM this compound + 10 μM LY294002) .
  • Sequential vs. concurrent treatment : Pre-treatment with this compound may enhance PI3K inhibitor efficacy by blocking upstream EGFR activation.
  • Readout selection : Monitor phosphorylation of shared (Akt) and distinct (STAT3) downstream targets to assess synergy.

Q. How can researchers address discrepancies in reported IC50 values for this compound across different experimental systems?

Discrepancies (e.g., 0.7 μM in kinase assays vs. 5–10 μM in cellular models ) may arise from:

  • Cellular ATP concentrations : Higher intracellular ATP reduces inhibitor potency.
  • Cell-type variability : Endogenous EGFR expression levels (e.g., vascular smooth muscle vs. cancer cells) .
  • Assay sensitivity : Radiolabeled thymidine incorporation vs. fluorescence-based readouts. Solution : Normalize data to ATP concentration and validate in ≥3 cell lines.

Q. What strategies optimize the use of this compound in in vivo models for studying EGFR-driven tumorigenesis?

  • Formulation : Use DMSO/solubilizing agents (e.g., PEG-300) for intraperitoneal administration .
  • Dosing regimen : 10–25 mg/kg daily, adjusted based on pharmacokinetic studies (t½ = 2–4 hrs) .
  • Endpoint analysis : Measure tumor EGFR phosphorylation and downstream markers (e.g., Ki67 for proliferation).
  • Control for ERBB2/HER2 inhibition : Monitor HER2 phosphorylation, as this compound inhibits HER2 at higher concentrations (IC50 = 39 μM) .

Q. Methodological Resources

  • Data Contradiction Analysis : Cross-reference inhibition profiles with structurally similar tyrphostins (e.g., B46, AG957) to identify scaffold-specific artifacts .
  • Experimental Replication : Follow Beilstein Journal guidelines for detailed methodology reporting, including compound purity verification and statistical thresholds (p < 0.05) .

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c17-10-12(8-11-6-7-14(19)15(20)9-11)16(21)18-13-4-2-1-3-5-13/h1-9,19-20H,(H,18,21)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHOVJYOELRGMV-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018515
Record name (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133550-35-3, 139087-53-9
Record name (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide
Source CAS Common Chemistry
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Record name Tyrphostin B48
Source DrugBank
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Record name (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide
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Record name Tyrphostin AG 494
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Synthesis routes and methods I

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Synthesis routes and methods II

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Following the procedure as set forth in Example 6 above, N-phenylcyanoacetamide was condensed with 3,4-dihydroxybenzaldehyde to yield the title compound, m.p. 258° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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